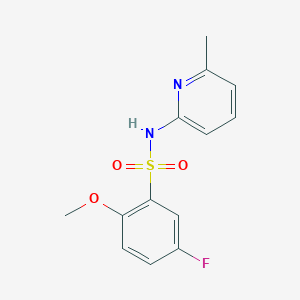
2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-isopropyl-5-methylphenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-isopropyl-5-methylphenyl ethyl ether, commonly known as QS11, is a small molecule inhibitor that has gained attention in recent years for its potential applications in cancer research. QS11 has been shown to inhibit the function of the RAS oncogene, which is commonly mutated in various types of cancer. In
Mecanismo De Acción
QS11 inhibits RAS function by preventing its association with the plasma membrane. RAS is normally activated by binding to guanine nucleotides, which causes a conformational change that allows it to associate with the plasma membrane. QS11 prevents this association by binding to a specific site on RAS, which prevents its activation.
Biochemical and Physiological Effects:
Inhibition of RAS by QS11 has been shown to have several biochemical and physiological effects. In cancer cells, QS11 has been shown to inhibit cell proliferation and induce apoptosis. In addition, QS11 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. QS11 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of QS11 is its specificity for RAS inhibition. Unlike other RAS inhibitors, QS11 does not inhibit other related proteins, such as RAP1 or RAC1. This specificity makes it a useful tool for studying the role of RAS in cancer and other diseases. One limitation of QS11 is its solubility, as it is poorly soluble in water. This can make it difficult to use in certain experiments, and may require the use of solubilizing agents.
Direcciones Futuras
There are several future directions for research on QS11. One area of interest is the development of more soluble analogs of QS11, which would make it easier to use in experiments. Another area of interest is the development of QS11 as a therapeutic agent for cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of QS11 and its effects on RAS signaling.
Métodos De Síntesis
The synthesis of QS11 involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloro-1-(2,4-dichlorophenyl)ethanone to form 2-(2,4-dichlorophenyl)-3-cyano-4,5-dihydro-1(2H)-quinolinone. This compound is then reacted with sodium sulfite to form 2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4,5-dihydro-1(2H)-quinolinone. Finally, the compound is reacted with 4-isopropyl-5-methylphenol and ethyl iodide to form QS11.
Aplicaciones Científicas De Investigación
QS11 has been shown to be a potent inhibitor of the RAS oncogene, which is commonly mutated in various types of cancer. Inhibition of RAS has been a long-standing goal in cancer research, as RAS mutations are associated with increased cell proliferation and survival. QS11 has been shown to inhibit the function of RAS by preventing its association with the plasma membrane, which is necessary for its activation.
Propiedades
Nombre del producto |
2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-isopropyl-5-methylphenyl ethyl ether |
|---|---|
Fórmula molecular |
C21H27NO3S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H27NO3S/c1-5-25-20-13-16(4)18(15(2)3)14-21(20)26(23,24)22-12-8-10-17-9-6-7-11-19(17)22/h6-7,9,11,13-15H,5,8,10,12H2,1-4H3 |
Clave InChI |
XWHDRNXRRIPHAX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32 |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)

![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)